Bis(4-chlorophenyl) hexa-2,4-dienedioate

Bioactivity Enzyme Inhibition Polymerization

Bis(4-chlorophenyl) hexa-2,4-dienedioate is a diester of (2E,4E)-hexa-2,4-dienedioic acid (muconic acid) with two 4-chlorophenol moieties, giving it a symmetrical C₁₈H₁₂Cl₂O₄ constitution and a molecular weight of 363.2 g/mol. Its computed partition coefficient (XLogP3-AA) is 5.2, indicating pronounced lipophilicity, and it possesses 0 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a topological polar surface area of 52.6 Ų.

Molecular Formula C18H12Cl2O4
Molecular Weight 363.2 g/mol
CAS No. 654058-17-0
Cat. No. B12520005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl) hexa-2,4-dienedioate
CAS654058-17-0
Molecular FormulaC18H12Cl2O4
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C18H12Cl2O4/c19-13-5-9-15(10-6-13)23-17(21)3-1-2-4-18(22)24-16-11-7-14(20)8-12-16/h1-12H
InChIKeyUARFSJVEZRIKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorophenyl) hexa-2,4-dienedioate (CAS 654058-17-0): Procurement-Relevant Structural and Physicochemical Profile


Bis(4-chlorophenyl) hexa-2,4-dienedioate is a diester of (2E,4E)-hexa-2,4-dienedioic acid (muconic acid) with two 4-chlorophenol moieties, giving it a symmetrical C₁₈H₁₂Cl₂O₄ constitution and a molecular weight of 363.2 g/mol . Its computed partition coefficient (XLogP3-AA) is 5.2, indicating pronounced lipophilicity, and it possesses 0 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a topological polar surface area of 52.6 Ų . The compound contains a conjugated diene core flanked by two electron-deficient 4-chlorophenyl ester groups, a combination that structurally distinguishes it from non-halogenated muconate esters. However, publicly available primary literature and patent records for this specific CAS number are extremely sparse; the ZINC database lists the substance as having no known bioactivity and no reported publications in ChEMBL .

Electron-deficient conjugated diene system suitable for polymer reactivity tuning studies
Lipophilic chlorophenyl ester groups support materials-chemistry and surface-interaction research
No reported bioactivity—may serve as a structural probe or negative-control candidate in assay development

Why In-Class Substitution of Bis(4-chlorophenyl) hexa-2,4-dienedioate Cannot Be Assumed Without Comparative Performance Data


Although muconate diesters share a common hexa-2,4-dienedioate backbone, the nature of the esterifying alcohol dramatically influences reactivity, thermal stability, polymerizability, and biological target engagement. The 4-chlorophenyl substituent in bis(4-chlorophenyl) hexa-2,4-dienedioate introduces electron-withdrawing effects and steric bulk that are absent in dimethyl, diethyl, or dibenzyl muconate analogs . These structural differences can alter radical polymerization kinetics, crystalline-state packing, and enzymatic hydrolysis rates, as demonstrated for other chloro-substituted muconate derivatives . Without direct, quantitative head-to-head comparisons—which are currently absent from the published literature for this specific compound—any assumption of functional equivalence with in-class alternatives is scientifically unfounded and carries procurement risk.

Electron-withdrawing chlorophenyl groups alter diene reactivity
The 4-chlorophenyl esters reduce electron density compared to alkyl muconates, potentially shifting polymerization kinetics and thermal behavior.
Steric bulk of chlorophenyl moieties affects crystalline-state packing
Bulky aromatic substituents can disrupt solid-state ordering, influencing topochemical reactivity and processability relative to simpler diesters.
Absence of head-to-head data precludes interchangeability claims
No published comparative studies exist for this compound; functional equivalence with in-class alternatives cannot be assumed without bespoke validation.

Quantitative Differentiation Evidence for Bis(4-chlorophenyl) hexa-2,4-dienedioate: Current Status and Data Gaps


Absence of Published Comparative Activity Data for Bis(4-chlorophenyl) hexa-2,4-dienedioate

A systematic search of primary literature, patents, BindingDB, ChEMBL, and PubChem BioAssay was conducted for CAS 654058-17-0. No quantitative head-to-head comparisons were identified for any biological target, physicochemical property, or performance metric against a named comparator . The ZINC database explicitly states 'There is no known activity for this compound' based on ChEMBL 20 . Consequently, no evidence item meeting the core evidence admission rules (simultaneous possession of a clear comparator, quantitative target compound data, quantitative comparator data, and experimental context) can be constructed at this time.

Comparative Data Gap
Data to verify
No quantitative head-to-head data located across PubChem, ChEMBL, BindingDB, or patent literature.
Requires commissioning of bespoke comparative studies to establish differentiation.
Multiple databases searched as of May 2026; zero activity records found.
Bioactivity Enzyme Inhibition Polymerization

Potential Application Scenarios for Bis(4-chlorophenyl) hexa-2,4-dienedioate Pending Confirmatory Data


Muconate-Based Polymer Precursor Requiring Electron-Withdrawing Ester Groups

The 4-chlorophenyl ester moieties in bis(4-chlorophenyl) hexa-2,4-dienedioate are expected to lower the electron density of the conjugated diene system relative to dialkyl muconates, potentially altering radical polymerization kinetics and enabling tuning of polymer glass transition temperature (Tg) and thermal degradation profile. This hypothesis is supported by class-level evidence showing that chloro-substituted muconic acid derivatives exhibit distinct γ-radiation polymerization behavior compared to non-halogenated analogs . Confirmatory comparative polymerization studies are required before procurement for this application.

Synthetic Intermediate for 4-Chlorophenol-Containing Functional Materials

The compound can serve as a protected form of muconic acid with 4-chlorophenyl ester groups that may be selectively cleaved under specific conditions, offering orthogonal deprotection strategies in multi-step syntheses of agrochemicals or materials. This application is inferred from the well-established use of chlorophenyl esters as protecting groups in organic synthesis, but no experimental validation specific to CAS 654058-17-0 has been published.

Negative Control or Reference Compound in CrtN Inhibition Assays

Several 4-chlorophenyl-containing compounds have been tested against Staphylococcus aureus CrtN (diapophytoene desaturase) with reported IC₅₀ values ranging from 0.33 to 1,250 nM . If experimental testing demonstrates that bis(4-chlorophenyl) hexa-2,4-dienedioate lacks CrtN inhibitory activity, it could serve as a structurally related negative control. This scenario remains speculative until direct assay data are generated.

Application
Selection Property
Validation Focus
Muconate-based polymer precursor studies
Electron-withdrawing ester effect on diene reactivity
Comparative polymerization kinetics and thermal profile
Protected muconic acid synthon
4-Chlorophenyl ester as a potential orthogonal protecting group
Selective deprotection conditions and synthetic compatibility
CrtN inhibitor screening studies
Structurally related probe for assay development
Direct CrtN inhibitory activity testing
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